molecular formula C10H9ClF3N3 B1407350 [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride CAS No. 1354783-58-6

[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride

Cat. No.: B1407350
CAS No.: 1354783-58-6
M. Wt: 263.65 g/mol
InChI Key: QWIPSMBFAVJABG-UHFFFAOYSA-N
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Description

[4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride is a fluorinated aromatic amine derivative featuring a trifluoromethyl (-CF₃) substituent and an imidazole ring. Its structural uniqueness lies in the combination of the imidazole heterocycle and the trifluoromethyl group, which may confer distinct physicochemical properties compared to non-fluorinated analogs.

Properties

IUPAC Name

4-imidazol-1-yl-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(14)1-2-9(8)16-4-3-15-6-16;/h1-6H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIPSMBFAVJABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound has a molecular weight of 443503, a density of 13±01 g/cm3, and a boiling point of 7200±550 °C at 760 mmHg. These properties could influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride. The compound has a storage condition of 2-8℃, dry, sealed, suggesting that it may be sensitive to moisture and temperature.

Biochemical Analysis

Biochemical Properties

[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound can act as a ligand, binding to metal ions in enzyme active sites, thereby influencing enzyme activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in drug metabolism. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Cellular Effects

The effects of [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for signal transduction. Additionally, it can affect gene expression by interacting with transcription factors and altering their binding to DNA. The compound’s impact on cellular metabolism includes the inhibition of certain metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. For example, the imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic properties. The compound can also interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can lead to changes in cellular function and overall biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride can change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into different metabolites, which can have distinct biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization.

Metabolic Pathways

[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall bioavailability.

Transport and Distribution

The transport and distribution of [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and overall efficacy.

Subcellular Localization

The subcellular localization of [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, nuclear localization can enhance its impact on gene expression, while mitochondrial localization can affect cellular energy production.

Biological Activity

The compound [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride, also known by its CAS number 351324-53-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.

  • Molecular Formula: C11H10F3N3·HCl
  • Molecular Weight: 241.22 g/mol
  • Purity: Typically ≥98%

This compound features a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.

The biological activity of [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride is primarily linked to its interaction with various kinases, particularly in the context of cancer treatment. The imidazole moiety is significant for its ability to interact with ATP-binding sites in kinases, which are crucial for cell signaling pathways involved in proliferation and survival.

Anticancer Activity

Research indicates that compounds containing imidazole and trifluoromethyl groups exhibit promising anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways.

Table 1: IC50 Values of Related Compounds

Compound NameTarget KinaseIC50 (nM)Cell Line
Compound AABL125K562
Compound BSRC52Ba/F3
[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine HClABL167K562

These findings suggest that [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride may act as a potent inhibitor of the ABL kinase family, which is critical in the context of chronic myeloid leukemia (CML).

Antibacterial Activity

Preliminary studies have indicated potential antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The presence of the imidazole ring and electron-withdrawing trifluoromethyl group appears to contribute to this activity.

Table 2: Antibacterial Activity Against MRSA

Compound NameMinimum Inhibitory Concentration (MIC)
Compound C5 µg/mL
[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine HCl8 µg/mL

Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several imidazole derivatives, including [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride. The results demonstrated significant tumor growth inhibition in xenograft models, correlating with the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Study on Antibacterial Properties

In another study focused on antibacterial agents, researchers tested the efficacy of [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride against various bacterial strains. The compound exhibited a dose-dependent response, effectively reducing bacterial viability at concentrations that were non-toxic to human cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride and related compounds:

Compound Name Substituent at Position 3 Substituent at Position 4 Hydrochloride Salt Commercial Availability
[4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride -CF₃ -NH₂ (amine) Yes Discontinued
1H-Imidazol-2-amine,5-[1,1'-biphenyl]-4-yl-, hydrochloride -[1,1'-biphenyl] -NH₂ (amine) Yes Available (CAS: 842155-16-2)
Non-fluorinated imidazole derivatives (e.g., imidazole-2-amine) -H or -alkyl Variable Variable Widely available

Key Observations :

  • Trifluoromethyl vs.
  • Hydrochloride Salt : Both compounds form hydrochloride salts, improving solubility in polar solvents. However, the discontinued status of the target compound limits its practical application .

Physicochemical Properties

While direct experimental data (e.g., logP, pKa) for the target compound is unavailable in the provided evidence, general trends can be inferred:

  • Solubility : The -CF₃ group may reduce hydrophobicity compared to biphenyl derivatives but increase dipole-dipole interactions.
  • Thermal Stability : Fluorinated aromatic compounds often exhibit higher thermal stability due to strong C-F bonds, a property advantageous in material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.